2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide
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Overview
Description
2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a pyridazinyl group, which is further functionalized with a tetrahydrofuran moiety. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide typically involves multiple steps, including the formation of the pyridazinyl core, introduction of the tetrahydrofuran moiety, and final coupling with the benzamide group. Common synthetic routes may involve:
Formation of the Pyridazinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions, where the tetrahydrofuran ring is introduced via a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the pyridazinyl intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzamide or pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide
- 2-fluoro-2-oxo PCE (hydrochloride)
Uniqueness
2-fluoro-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrofuran moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-2,5-8,12H,3-4,9-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOVGAKSVRYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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